Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol This compound is of interest in various research fields due to its unique structural features, which include an amino group, a difluoroethoxy group, and a phenyl ring
Preparation Methods
The synthesis of Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, followed by the introduction of the difluoroethoxy group and the amino group under controlled reaction conditions. The specific steps and conditions can vary, but they generally include:
Formation of the intermediate: The initial step involves the preparation of a suitable intermediate, such as a substituted benzene derivative.
Introduction of the difluoroethoxy group: This step involves the reaction of the intermediate with a difluoroethoxy reagent under specific conditions to introduce the difluoroethoxy group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction techniques to enhance efficiency .
Chemical Reactions Analysis
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the difluoroethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate can be compared with similar compounds, such as:
Methyl 2-amino-3-(3-methoxyphenyl)propanoate: This compound has a methoxy group instead of a difluoroethoxy group, which may result in different reactivity and biological activity.
Methyl 2-amino-3-(3-ethoxyphenyl)propanoate: The ethoxy group in this compound provides a basis for comparison in terms of steric and electronic effects.
Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate: The trifluoromethoxy group introduces additional fluorine atoms, potentially altering the compound’s properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFTXYQKSKQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.